molecular formula C22H35NO5 B8566238 Monomethyl auristatin E intermediate-9

Monomethyl auristatin E intermediate-9

Cat. No.: B8566238
M. Wt: 393.5 g/mol
InChI Key: PCUHBNWYHLQSBO-HQRMLTQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin E intermediate-9 is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyloxycarbonyl group, and various other functional groups

Preparation Methods

The synthesis of Monomethyl auristatin E intermediate-9 typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The exact synthetic route can vary, but it generally involves the following steps:

    Protection of Functional Groups: Protecting groups such as tert-butyl and benzyloxycarbonyl are introduced to prevent unwanted reactions at specific sites.

    Selective Reactions: Reactions such as methylation, amidation, and esterification are carried out under controlled conditions to ensure selectivity.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.

Chemical Reactions Analysis

Monomethyl auristatin E intermediate-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, leading to the formation of new derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Monomethyl auristatin E intermediate-9 has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Monomethyl auristatin E intermediate-9 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets and pathways involved can vary, but they typically include enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Monomethyl auristatin E intermediate-9 can be compared with other similar compounds, such as:

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylhexanoate: A similar compound with a different chain length.

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylpentanoate: Another similar compound with a shorter chain length.

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylbutanoate: A compound with an even shorter chain length.

Properties

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1

InChI Key

PCUHBNWYHLQSBO-HQRMLTQVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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